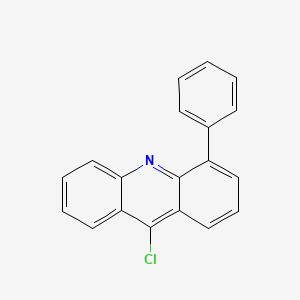

9-Chloro-4-phenylacridine

Description

Historical Context of Acridine (B1665455) Chemistry

The story of acridine chemistry began in 1870 when Carl Gräbe and Heinrich Caro first isolated the parent compound, acridine, from coal tar. ptfarm.pl The name itself is a nod to its initial discovery, derived from the Latin acer (sharp/acrid), reflecting the compound's pungent odor and skin-irritating properties. ptfarm.plresearchgate.net

Initially, acridine derivatives found utility as dyes and pigments. rsc.org However, their significance grew substantially with the discovery of their biological activities. During World War I, derivatives such as proflavine (B1679165) and acriflavine (B1215748) were employed as topical antibacterial agents. A pivotal moment in the medicinal application of acridines came during World War II with the widespread use of mepacrine (also known as quinacrine) as an essential antimalarial drug, compensating for the scarcity of quinine. ptfarm.plrsc.org

The evolution of acridine chemistry continued into the latter half of the 20th century. In the 1970s, the development of amsacrine, a synthetic 9-aminoacridine (B1665356) derivative, marked a significant milestone. It was one of the early synthetic compounds identified as a DNA intercalator, leading to its investigation and use as an anticancer agent. rsc.org This history underscores the acridine core's versatility and its established role as a "privileged structure" in medicinal chemistry and materials science.

Structural Characteristics of the Acridine Core

Acridine, with the chemical formula C₁₃H₉N, is a nitrogen-containing heterocyclic organic compound. ptfarm.pl Its structure is fundamentally that of anthracene, a tricyclic aromatic hydrocarbon, in which one of the central C-H (methine) groups is replaced by a nitrogen atom. ptfarm.pl This substitution results in a system composed of two benzene (B151609) rings fused to a central pyridine (B92270) ring. juniperpublishers.com

Key structural characteristics of the acridine core include:

Planarity: The entire ring system is planar, a feature crucial for one of its most well-known modes of biological action: intercalation between the base pairs of DNA. ptfarm.pl

Basicity: Like the related pyridine and quinoline (B57606) molecules, acridine is weakly basic. It has a ground state pKa of approximately 5.1-5.6. ptfarm.pl

Aromaticity: The molecule is fully aromatic, which contributes to its chemical stability.

Reactivity: The electron-withdrawing nature of the nitrogen atom makes the C9 position particularly electrophilic and thus susceptible to nucleophilic attack. This reactivity is fundamental to the synthesis of a vast array of 9-substituted acridine derivatives. juniperpublishers.com

These intrinsic properties make the acridine scaffold a robust and adaptable template for chemical modification.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₉N | ptfarm.pl |

| Molar Mass | 179.22 g·mol⁻¹ | ptfarm.pl |

| Appearance | Almost colorless solid | ptfarm.pl |

| Melting Point | 106–110 °C | ptfarm.pl |

| Boiling Point | 346 °C | researchgate.net |

| pKa (ground state) | 5.1 | ptfarm.pl |

Significance of Halogenated and Phenyl-Substituted Acridines in Organic Synthesis and Research

While scientific literature on the specific compound 9-Chloro-4-phenylacridine is not extensively available, its significance can be understood by examining its constituent parts: a 4-phenylacridine scaffold and a 9-chloro substituent. This combination points to its primary role as a highly valuable synthetic intermediate for creating novel and complex molecules.

The synthesis of 4-phenyl substituted acridone (B373769), the direct precursor to 9-Chloro-4-phenylacridine, has been achieved. A modern synthetic strategy involves a palladium-mediated C-H bond activation to couple a phenyl group at the C4 position of an N-(pyridin-2-yl)-9(10H)-acridinone substrate. researchgate.net This creates the 4-phenyl-9(10H)-acridone core.

Following the formation of this acridone, a standard and widely used method in acridine chemistry is employed for chlorination. rsc.org Treatment of the 4-phenyl-9(10H)-acridone with a chlorinating agent, such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), would convert the carbonyl group at the 9-position into a chloro substituent, yielding the target molecule, 9-Chloro-4-phenylacridine . ptfarm.plrsc.org

The primary significance of this resulting compound lies in the reactivity of the 9-chloro group. The chlorine atom at the C9 position of the acridine ring is an excellent leaving group, making the molecule a versatile precursor for a wide range of further chemical modifications through nucleophilic substitution or metal-catalyzed cross-coupling reactions. rsc.orgvulcanchem.com Researchers can use this reactivity to introduce various functional groups at the 9-position, thereby generating a library of novel 4-phenylacridine derivatives. These derivatives could then be screened for a variety of applications, leveraging the known properties of related acridine compounds:

Medicinal Chemistry: Phenyl-substituted acridines have been investigated for their potential as anticancer agents. rsc.orgchemicalbook.com The ability to create diverse derivatives from 9-Chloro-4-phenylacridine would allow for structure-activity relationship (SAR) studies to optimize biological efficacy.

Materials Science: 9-Phenylacridine (B188086) derivatives are known to be effective photoinitiators used in industrial curing processes for coatings and inks. chemicalbook.com The 4-phenyl substitution could modulate the photophysical properties of the acridine core, making new derivatives candidates for novel dyes, fluorescent probes, or electronic materials.

In essence, 9-Chloro-4-phenylacridine represents a key building block that bridges foundational acridine synthesis with the creation of advanced, functionalized molecules for targeted research and development.

| Compound Name | Molecular Formula | Key Application/Significance | Reference |

|---|---|---|---|

| 9-Chloroacridine (B74977) | C₁₃H₈ClN | Key synthetic intermediate for 9-substituted acridines | juniperpublishers.comresearchgate.net |

| 9-Phenylacridine | C₁₉H₁₃N | Antitumor activity, photosensitizer, photoinitiator | chemicalbook.comnih.gov |

| 4-Phenyl-9(10H)-acridone | C₁₉H₁₃NO | Direct precursor for 9-Chloro-4-phenylacridine | researchgate.net |

| 9-Chloro-4,5-dimethoxyacridine (B12924389) | C₁₅H₁₂ClNO₂ | Precursor for anticancer and antimicrobial agents | vulcanchem.com |

Structure

3D Structure

Propriétés

Numéro CAS |

105643-27-4 |

|---|---|

Formule moléculaire |

C19H12ClN |

Poids moléculaire |

289.8 g/mol |

Nom IUPAC |

9-chloro-4-phenylacridine |

InChI |

InChI=1S/C19H12ClN/c20-18-15-9-4-5-12-17(15)21-19-14(10-6-11-16(18)19)13-7-2-1-3-8-13/h1-12H |

Clé InChI |

XUHXFEWUWHRCKZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC=CC3=C(C4=CC=CC=C4N=C32)Cl |

Origine du produit |

United States |

Chemical Reactivity and Mechanistic Investigations of 9 Chloro 4 Phenylacridine

Nucleophilic Substitution Reactions at the C9 Position of the Acridine (B1665455) Core

The C9 position of the acridine nucleus is characterized by a significant electron deficiency, making it highly susceptible to nucleophilic attack. pharmaguideline.comptfarm.pl This reactivity is the cornerstone for the synthesis of a wide array of 9-substituted acridine derivatives. The chlorine atom in 9-chloro-4-phenylacridine serves as an excellent leaving group, facilitating its displacement by various nucleophiles.

Detailed research has shown that 9-chloroacridines readily react with nucleophiles such as amines, hydrazides, and alkoxides to yield the corresponding 9-substituted products. niscpr.res.inresearchgate.net For instance, the condensation of 9-chloro-2,4-(un)substituted acridines with arylsulphonyl hydrazides has been studied, leading to the formation of N-(acridin-9-yl)arylsulfonohydrazides. niscpr.res.in Kinetic studies of these aromatic nucleophilic substitution (SNAr) reactions in methanol (B129727) have proposed a base-catalyzed mechanism. niscpr.res.in The reaction rate is influenced by the electronic nature of substituents on the nucleophile; electron-donating groups on the arylsulphonyl hydrazide enhance the nucleophilicity of the hydrazide group and stabilize the intermediate zwitterionic complex, thereby increasing the reaction rate. niscpr.res.in

The hydrolysis of 9-chloroacridines to their corresponding 9-acridone derivatives is a well-documented nucleophilic substitution reaction where water acts as the nucleophile. clockss.org This reaction is often autocatalyzed by the hydrochloric acid formed during the process and is sensitive to pH. clockss.org The mechanism in acidic media is proposed to proceed through the protonated 9-chloroacridinium species, which is then attacked by water. clockss.org

Below is a table summarizing representative nucleophilic substitution reactions at the C9 position.

| Nucleophile | Reagent(s) | Product Type | Ref |

| Amines | R-NH₂ | 9-Aminoacridines | ptfarm.pl |

| Hydrazides | R-SO₂NHNH₂ | 9-(Arylsulfonylhydrazino)acridines | niscpr.res.in |

| Water/Hydroxide | H₂O, NaOH (aq) | 9-Acridones | clockss.org |

| Thioxo-1,2,4-triazines | Amino(hydrazine, thioxo)-1,2,4-triazines | 9-(Triazinylamino)acridines | researchgate.net |

Regioselective Functionalizations and Electrophilic Substitution Patterns

While the C9 position is prone to nucleophilic attack, the fused benzenoid rings of the acridine core can undergo electrophilic substitution. The regioselectivity of these reactions is governed by the directing effects of the heterocyclic nitrogen atom and any existing substituents. For the parent acridine molecule, electrophilic attack preferentially occurs at the 2- and 7-positions, which are para to the nitrogen atom and are the most activated sites in the benzenoid rings. pharmaguideline.comptfarm.pl

In 9-chloro-4-phenylacridine, the substitution pattern is more complex. The presence of the deactivating chloro group at C9 and the phenyl group at C4 influences the electron density distribution across the aromatic system. While specific studies on the electrophilic substitution of 9-chloro-4-phenylacridine are limited, general principles suggest that electrophiles would still favor the benzenoid rings over the central pyridine (B92270) ring. The precise location of substitution (e.g., positions 2, 5, or 7) would depend on the interplay between the directing effects of the nitrogen, the phenyl group, and the reaction conditions.

The development of regioselective functionalization methods is crucial for synthesizing specifically substituted acridine derivatives. For example, ortho-lithiation has been used as a strategy to introduce substituents at specific positions, leading to the formation of functionalized 9-phenylacridines. researchgate.net

Oxidative and Reductive Transformations of the Acridine Scaffold

The oxidation of the acridine scaffold can lead to the formation of acridone (B373769) derivatives. For 9-chloro-4-phenylacridine, the most direct route to the corresponding 4-phenylacridone is through hydrolysis, which can be considered a type of oxidative substitution at the C9 position. This reaction typically occurs under acidic or basic conditions. clockss.orgijddr.in The partial hydrolysis of 9-chloroacridine (B74977) with 10% aqueous hydrochloric acid has been reported to yield a crystalline addition compound of acridone and 9-chloroacridine hydrochloride. ijddr.in The complete hydrolysis leads to the formation of the thermodynamically stable acridone. clockss.org

Direct oxidation of the acridine ring itself, for instance using potassium permanganate, can lead to cleavage of the ring system, forming quinoline-2,3-dicarboxylic acid. pharmaguideline.comptfarm.pl However, oxidation with reagents like dichromate in acetic acid typically converts acridines to acridones. pharmaguideline.comptfarm.pl

The reduction of the acridine ring system can be achieved with varying degrees of selectivity depending on the reducing agent and reaction conditions. thieme-connect.com For the parent acridine, catalytic hydrogenation, often employing catalysts like Platinum (Pt) or Rhodium (Rh) on a support, tends to reduce the outer benzenoid rings. pharmaguideline.comthieme-connect.comresearchgate.net In contrast, reduction with zinc and hydrochloric acid selectively reduces the central pyridine ring to yield 9,10-dihydroacridine (B10567) (acridan). pharmaguideline.comptfarm.pl

In the case of 9-chloro-4-phenylacridine, the presence of the chloro-substituent introduces the possibility of hydrodehalogenation as a competing reaction during catalytic hydrogenation. rsc.org The choice of catalyst is critical to achieve selective reduction of the acridine rings while preserving the C-Cl bond. For instance, Raney-type catalysts have been developed for the selective hydrogenation of halonitroaromatic compounds, minimizing hydrodehalogenation. google.com Studies on the reduction of 9-chloroacridine with red phosphorus in a KOH/DMSO system yielded a mixture of 9,10-dihydroacridine and acridone. eco-vector.comdntb.gov.uaresearchgate.net This indicates that both reduction of the central ring and substitution of the chlorine atom can occur under these conditions.

The following table summarizes different reduction outcomes for the acridine system.

| Reagent/Catalyst | Primary Product(s) | Selectivity | Ref |

| Catalytic Hydrogenation (e.g., Pt, Rh/C) | Tetrahydro- or Octahydroacridines | Benzene (B151609) rings reduced | pharmaguideline.comthieme-connect.com |

| Zinc/HCl | 9,10-Dihydroacridine (Acridan) | Central pyridine ring reduced | pharmaguideline.comptfarm.pl |

| Red Phosphorus/KOH/DMSO (on 9-chloroacridine) | 9,10-Dihydroacridine and Acridone | Reduction and substitution | eco-vector.comdntb.gov.ua |

Photoinduced Reactions and Radical Intermediates

Acridine and its derivatives are known to undergo photochemical reactions. pharmaguideline.comptfarm.pl Upon exposure to ultraviolet (UV) light, acridine can participate in reactions involving radical intermediates. One such process is photoalkylation. For example, the irradiation of acridine in the presence of a carboxylic acid like n-pentanoic acid results in the formation of 9-n-butylacridine. pharmaguideline.com This reaction proceeds via a radical mechanism involving the decarboxylation of the carboxylic acid. thieme-connect.com

Electrochemical studies on 9-chloroacridine have shown that its reduction produces radical monomers that can be stabilized through dimerization. nih.gov Similarly, oxidation initiates the formation of a cation radical monomer. nih.gov These radical intermediates are key to understanding the photoinduced reactivity of the molecule. Photochemical reactions of 9-chloroacridine in degassed ethanol (B145695) solutions can lead to the formation of 9,9'-biacridyl as a significant product, highlighting the role of radical coupling. evitachem.com These findings suggest that 9-chloro-4-phenylacridine would likely exhibit rich photochemistry, involving radical-mediated alkylation or coupling reactions, influenced by the phenyl substituent.

Generation and Characterization of Acridinyl Radicals under Photochemical Conditions

The generation of radical species from acridine derivatives is typically achieved through photochemical methods. The process involves the excitation of the acridine molecule to a higher energy state upon absorption of light, often in the ultraviolet (UV) region. This excited state can then undergo various reactions, including hydrogen atom abstraction from a solvent molecule, to form a stable acridinyl radical.

Mechanistic Considerations:

Studies on 9-phenylacridine (B188086) have shown that its irradiation in hydrogen-donating solvents such as methanol, ethanol, or ether leads to the formation of the 9-phenylacridinyl radical. researchgate.netcdnsciencepub.com The proposed mechanism involves the photo-excited acridine abstracting a hydrogen atom from the solvent. For 9-chloro-4-phenylacridine, a similar pathway is anticipated. The photo-excited molecule would likely abstract a hydrogen atom, leading to the formation of a 9-chloro-4-phenyl-9,10-dihydroacridinyl radical. The presence of the electron-withdrawing chlorine atom at the 9-position could influence the photophysical properties and the efficiency of radical generation.

In some cases, the photolysis of acridine derivatives can lead to the formation of by-products through radical coupling. For instance, the photolysis of 9-phenylacridine in toluene (B28343) has been found to yield 9-benzyl-9-phenyl-9,10-dihydroacridine, which is believed to form through the coupling of a 9-phenyl-9,10-dihydroacridin-9-yl radical and a benzyl (B1604629) radical. researchgate.net

Characterization by Electron Spin Resonance (ESR) Spectroscopy:

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is the primary technique for the characterization of radical species. nih.govlibretexts.org It detects the presence of unpaired electrons and provides detailed information about their environment through the analysis of g-values and hyperfine coupling constants. aapt.org

For the 9-phenylacridinyl radical, ESR spectra have been successfully measured and analyzed. researchgate.netcdnsciencepub.com The spectra typically exhibit a hyperfine structure resulting from the interaction of the unpaired electron with nitrogen and hydrogen nuclei in the molecule. researchgate.net By simulating these spectra using calculated spin densities, the structure of the radical can be confirmed. researchgate.netcdnsciencepub.com

In the case of a hypothetical 9-chloro-4-phenylacridinyl radical, ESR spectroscopy would be crucial for its identification and structural elucidation. The hyperfine coupling constants would be influenced by the substituent pattern, including the phenyl group at position 4 and the chlorine atom at position 9.

Illustrative Data for a Related Acridinyl Radical:

While specific ESR data for the 9-chloro-4-phenylacridinyl radical is not available, the data from studies on the 9-phenylacridinyl radical provides a clear example of the type of characterization that would be performed. The following table summarizes the experimental conditions and findings for the generation and ESR characterization of the 9-phenylacridinyl radical.

| Parameter | Value/Observation | Reference |

| Precursor | 9-Phenylacridine | researchgate.netcdnsciencepub.com |

| Method of Generation | UV irradiation | researchgate.netcdnsciencepub.com |

| Solvents | Methanol, Ethanol, Ether | researchgate.netcdnsciencepub.com |

| Detection Technique | Electron Spin Resonance (ESR) Spectroscopy | researchgate.netcdnsciencepub.com |

| Measurement Temp. | 233 K | researchgate.netcdnsciencepub.com |

| Spectral Features | Hyperfine structure observed | researchgate.net |

| Structural Confirmation | Supported by simulation of spectra using calculated spin densities | researchgate.netcdnsciencepub.com |

The characterization of radicals derived from 9-chloro-4-phenylacridine would follow a similar experimental approach. The resulting ESR spectra would be analyzed to determine the hyperfine coupling constants, which would, in turn, provide insight into the electronic distribution and structure of the radical species.

Design, Synthesis, and Characterization of Novel Derivatives Based on the 9 Chloro 4 Phenylacridine Scaffold

Structurally Modified Acridine (B1665455) Derivatives via Substituent Introduction

The introduction of various substituents onto the acridine framework allows for the fine-tuning of its chemical and physical properties. This section details the synthesis of specific aryl-substituted acridines.

Synthesis of Chlorophenyl-Substituted Acridines (e.g., 9-(2-chlorophenyl)acridine (B12283459), 9-(4-chlorophenyl)acridine)

The synthesis of chlorophenyl-substituted acridines can be achieved through several methods, with microwave-assisted synthesis being a prominent and efficient approach. One common strategy involves the cyclocondensation of diphenylamine (B1679370) with a substituted benzoic acid in the presence of a catalyst.

For the synthesis of 9-(2-chlorophenyl)acridine, a mixture of diphenylamine and o-chlorobenzoic acid is typically used. ijcrt.orgeresearchco.com The reaction can be catalyzed by substances such as barium chloride (BaCl₂) or zinc chloride (ZnCl₂). ijcrt.orgeresearchco.com117.239.78 Microwave irradiation has been shown to significantly accelerate the reaction, often leading to high yields in a matter of minutes. ijcrt.orgeresearchco.com117.239.78 Following the reaction, the crude product is often purified by recrystallization from a solvent like ethanol (B145695) to yield the pure 9-(2-chlorophenyl)acridine. ijcrt.orgeresearchco.com The melting point for 9-(2-chlorophenyl)acridine has been reported to be around 225-226°C. ijcrt.orgeresearchco.com

Similarly, 9-(4-chlorophenyl)acridine (B3349216) can be synthesized by reacting diphenylamine with p-chlorobenzoic acid under microwave irradiation with a BaCl₂ catalyst. jetir.org This method provides a direct route to the desired product with good yields. jetir.org The synthesis of various halogen-substituted 9-phenylacridines has been explored for their potential applications, indicating the general applicability of these synthetic routes. mdpi.comsemanticscholar.org

Table 1: Synthesis of Chlorophenyl-Substituted Acridines

| Product | Reactants | Catalyst | Method | Reported Yield | Reported Melting Point (°C) |

|---|---|---|---|---|---|

| 9-(2-chlorophenyl)acridine | Diphenylamine, o-Chlorobenzoic acid | BaCl₂ or ZnCl₂ | Microwave Irradiation | Good to Excellent ijcrt.org | 225-226 ijcrt.orgeresearchco.com |

| 9-(4-chlorophenyl)acridine | Diphenylamine, p-Chlorobenzoic acid | BaCl₂ | Microwave Irradiation | 84.30% jetir.org | 108 jetir.org |

Preparation of Methoxyphenyl- and Other Aryl-Substituted Acridines

The synthetic strategies for introducing chlorophenyl groups can be extended to other aryl substituents, such as methoxyphenyl groups. The synthesis of 9-(4-methoxyphenyl)acridine has been reported via the microwave-assisted reaction of diphenylamine and p-methoxybenzoic acid using barium chloride as a catalyst, achieving a yield of 70%. jetir.org

Further diversification of the 9-aryl substituent has been achieved through various C-C coupling reactions. For instance, the synthesis of 9-(p-methylphenyl)- and 9-(p-benzyloxyphenyl)-4,5-dimethoxyacridine derivatives was accomplished from a 9-chloro-4,5-dimethoxyacridine (B12924389) precursor using a modified Kharasch-type cross-coupling reaction. researchgate.net However, these reactions were noted to have poor yields due to the instability of the starting halo-acridine compounds over the long reaction times. researchgate.net

A more general and high-yielding approach to 9-phenylacridines involves a two-step ortho-lithiation–cyclization sequence starting from pivaloyl anilines and benzoyl chloride. researchgate.net This method allows for the synthesis of various substituted 9-phenylacridines. researchgate.net

Table 2: Synthesis of Aryl-Substituted Acridines

| Product | Reactants | Catalyst/Method | Reported Yield |

|---|---|---|---|

| 9-(4-methoxyphenyl)acridine | Diphenylamine, p-Methoxybenzoic acid | BaCl₂ / Microwave Irradiation | 70% jetir.org |

| 9-(p-methylphenyl)-4,5-dimethoxyacridine | 9-Chloro-4,5-dimethoxyacridine, p-tolylmagnesium bromide | Kharasch-type cross-coupling | Poor researchgate.net |

| 9-Phenylacridines | Pivaloyl anilines, Benzoyl chloride | ortho-Lithiation–cyclization | 91-92% researchgate.net |

Acridino-Crown Ether Architectures for Host-Guest Chemistry

Acridine units can be incorporated into macrocyclic structures, such as crown ethers, to create sophisticated host molecules for applications in host-guest chemistry. mdpi.com The acridine subunit imparts rigidity to the crown ether framework, which can lead to enhanced selectivity in molecular recognition. mdpi.com

The synthesis of 9-phenylacridino-18-crown-6 ethers has been accomplished through a multi-step process. bme.hu One approach involves the macrocyclization of a 9-phenylacridine-4,5-diol with a suitable ditosylate. bme.hu An alternative route starts from an acridono-18-crown-6 ether, which is first reacted with phosphoryl chloride to yield a crude 9-chloro derivative. bme.hu This intermediate, without purification, is then treated with phenylmagnesium bromide in a modified Kharasch reaction to afford the final 9-phenylacridino-crown ether. mdpi.combme.hu This substitution at the 9-position is crucial to prevent oxidation of the acridine unit. mdpi.com

These acridino-crown ethers have been studied for their cation recognition abilities using techniques like UV/Vis and fluorescence spectroscopies. bme.hu For example, an achiral 9-phenylacridino-18-crown-6 ether has shown binding affinity for various metal ions including Ag⁺, Cd²⁺, Ni²⁺, Pb²⁺, and Zn²⁺ in acetonitrile. bme.hu The introduction of a phenyl group at the 9-position can, however, alter the selectivity compared to the parent acridono-crown ether. mdpi.comresearchgate.net

Conjugates and Hybrid Systems

The 9-chloroacridine (B74977) scaffold serves as a valuable starting point for the synthesis of molecular hybrids and conjugates, where the acridine moiety is linked to other functional or biologically relevant molecules. This strategy aims to create new chemical entities with potentially novel properties.

One area of exploration is the synthesis of acridine-isoxazole hybrids. These have been prepared via 1,3-dipolar cycloaddition reactions between N-hydroxyacridinecarbimidoyl chloride hydrochlorides (as nitrile oxide precursors) and various alkynes. nih.gov

Another example involves the creation of bis-acridine derivatives. These have been synthesized by the condensation of 9-chloroacridines with different diamines. ethernet.edu.et Furthermore, hybrid molecules combining a 9-anilinoacridine (B1211779) core with a DNA-methylating moiety have been reported. nih.gov The development of conjugates between acridine and HSP90 inhibitors has also been described, created using click chemistry techniques. nih.gov These hybrid systems are often designed to explore new therapeutic avenues by combining the properties of the individual components. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 9 Chloro 4 Phenylacridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis (¹H NMR, ¹³C NMR)

For a ¹H NMR spectrum, the protons on the acridine (B1665455) and phenyl rings would appear in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the phenyl ring would exhibit characteristic splitting patterns (doublets, triplets) depending on their substitution. The eight protons on the acridine core would also show complex splitting patterns due to coupling with their neighbors. The proton at the 8-position is often shifted significantly downfield due to the anisotropic effect of the heterocyclic system.

In the ¹³C NMR spectrum, distinct signals would be observed for each of the 19 carbon atoms in the molecule. The carbon atom at position 9, directly attached to the chlorine atom, would be significantly influenced by the electronegativity of the halogen. Carbons within the aromatic rings would typically resonate between 110 and 150 ppm. Analysis of related phenyl acridine-9-carboxylates demonstrates that the angle between the acridine and phenyl moieties significantly influences the chemical shifts, suggesting that conformational dynamics in solution could be studied with this technique. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Spectral Characteristics for 9-Chloro-4-phenylacridine Data is predictive and based on general principles and data from related compounds.

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic Protons (Acridine & Phenyl) | ~7.0 - 9.0 | Multiplets, Doublets, Triplets | Complex overlapping signals are expected. Protons adjacent to the nitrogen and in sterically hindered positions would be shifted downfield. |

| Aromatic Carbons | ~110 - 150 | N/A | Quaternary carbons would generally show lower intensity. |

| C9-Cl Carbon | ~140 - 150 | N/A | The chemical shift is influenced by the electronegative chlorine atom. |

| C4-Ph Carbon | ~135 - 145 | N/A | Represents the point of attachment of the phenyl group to the acridine core. |

Vibrational Spectroscopy (IR) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" and identifying the functional groups present. An IR spectrum of 9-Chloro-4-phenylacridine would be dominated by absorptions corresponding to its aromatic and heterocyclic structure.

Key expected vibrational bands include:

Aromatic C-H stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).

Aromatic C=C and C=N stretching: A series of sharp, medium-to-strong bands in the 1450-1650 cm⁻¹ region. These are characteristic of the vibrations within the phenyl and acridine ring systems.

C-Cl stretching: A strong band in the lower wavenumber region, typically between 700 and 850 cm⁻¹, which is indicative of the carbon-chlorine bond at the 9-position.

C-H out-of-plane bending: Strong bands in the 675-900 cm⁻¹ region, the exact positions of which can give clues about the substitution patterns on the aromatic rings.

While a specific spectrum for the target molecule is not available, data for 9-chloroacridine (B74977) confirms the presence of these characteristic bands. nih.gov

Table 2: Expected IR Absorption Bands for 9-Chloro-4-phenylacridine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium to Weak |

| Aromatic C=C / C=N Stretch | 1450 - 1650 | Medium to Strong |

| C-H Out-of-Plane Bend | 675 - 900 | Strong |

| C-Cl Stretch | 700 - 850 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For 9-Chloro-4-phenylacridine (C₁₉H₁₂ClN), the exact molecular weight is 289.0658 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 289. Due to the natural abundance of the ³⁷Cl isotope, an isotopic peak (M+2) at m/z 291 with approximately one-third the intensity of the M⁺ peak would be a definitive indicator of a monochlorinated compound.

Common fragmentation pathways for related compounds like 2- and 4-chlorodiphenylamine involve the loss of the halogen (X) or hydrogen halide (HX). researchgate.net By analogy, key fragmentation peaks for 9-Chloro-4-phenylacridine could include:

[M-Cl]⁺: Loss of a chlorine radical (m/z 254).

[M-HCl]⁺: Loss of a neutral HCl molecule (m/z 253).

[C₆H₅]⁺: A peak corresponding to the phenyl group (m/z 77).

Fragmentation of the acridine ring system, leading to smaller charged fragments.

Mass spectra of the parent 9-phenylacridine (B188086) show a strong molecular ion at m/z 255, confirming the stability of the aromatic system. nist.gov

Table 3: Predicted Mass Spectrometry Data for 9-Chloro-4-phenylacridine

| m/z Value | Assignment | Notes |

|---|---|---|

| 289 | [M]⁺ (with ³⁵Cl) | Molecular Ion Peak |

| 291 | [M+2]⁺ (with ³⁷Cl) | Isotope peak, approx. 1/3 intensity of M⁺ |

| 254 | [M-Cl]⁺ | Loss of chlorine radical |

| 253 | [M-HCl]⁺ | Loss of hydrogen chloride |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy for Photophysical Properties and Sensing Applications

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The extended π-conjugated system of the acridine core gives rise to strong absorption in the UV and visible regions. Studies on various 9-substituted acridine derivatives show intense absorption bands characteristic of π-π* transitions. researchgate.netnih.gov

The absorption spectrum of 9-Chloro-4-phenylacridine is expected to show multiple bands, with the lowest energy absorption extending into the near-visible region. The addition of a phenyl group at the 4-position likely causes a bathochromic (red) shift compared to unsubstituted acridine due to the extension of the conjugated system.

Many acridine derivatives are highly fluorescent, a property that is sensitive to their chemical environment. researchgate.net This fluorescence makes them valuable as probes and sensors. The emission spectrum is typically a mirror image of the lowest energy absorption band and exhibits a Stokes shift (the difference in wavelength between the absorption and emission maxima). The substitution at position 9 is known to significantly affect the fluorescence quantum yield. researchgate.net The electron-withdrawing nature of the chlorine atom and the steric interactions from the phenyl group at position 4 would modulate the photophysical properties, making it a candidate for applications in optochemical sensors.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides unambiguous information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 9-Chloro-4-phenylacridine has not been reported, the structure of the parent compound, 9-phenylacridine, offers significant insight. nih.gov

The crystal structure of 9-phenylacridine reveals that the phenyl ring is twisted out of the plane of the acridine ring system. nih.gov This significant dihedral angle is a result of steric hindrance between the hydrogen atoms on the phenyl ring and those on the acridine core. A similar twisted conformation is expected for 9-Chloro-4-phenylacridine. The introduction of a chlorine atom at the 9-position and a phenyl group at the 4-position would further influence the molecular packing in the crystal lattice through van der Waals and potential halogen bonding interactions.

Table 4: Crystallographic Data for the Related Compound 9-Phenylacridine Data from the Crystallography Open Database (COD) entry 7226889. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 8.4892 |

| b (Å) | 17.7731 |

| c (Å) | 9.0884 |

| β (°) | 107.345 |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals or molecules in a triplet state. ESR has been used to study the photoexcited triplet state of acridine and its derivatives. nih.govresearchgate.net

Upon photoexcitation, 9-Chloro-4-phenylacridine could form a metastable triplet state, which is ESR-active. The ESR spectrum would provide information on the fine structure tensor and g-tensor, which relate to the distribution of the two unpaired electrons over the π-system. researchgate.net Furthermore, if 9-Chloro-4-phenylacridine were to be chemically or electrochemically reduced or oxidized to form a radical anion or cation, ESR spectroscopy would be the primary tool for its characterization. The hyperfine coupling constants observed in the spectrum would reveal the extent to which the unpaired electron interacts with the magnetic nuclei (¹⁴N, ¹H) in the molecule, allowing for the mapping of spin density across the molecular framework. The phenyl and chloro substituents would be expected to perturb the spin density distribution compared to the unsubstituted acridine radical.

Theoretical and Computational Investigations of 9 Chloro 4 Phenylacridine

Quantum Chemical Calculations (e.g., DFT, MINDO/3, PM3) for Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the electronic structure, molecular geometry, and energetic properties of molecules. Density Functional Theory (DFT) has become a leading method for such investigations due to its balance of computational cost and accuracy. In the absence of direct studies on 9-Chloro-4-phenylacridine, the electronic properties can be approximated by analyzing computationally studied, closely related structures such as 9-chloro-1-methylacridine-4-carboxylic acid.

DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide insights into the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for understanding the molecule's reactivity and intermolecular interactions.

The table below presents hypothetical, yet representative, data for 9-Chloro-4-phenylacridine, extrapolated from computational studies on analogous acridine (B1665455) derivatives.

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -2.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 3.7 eV | Relates to the chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Provides insight into the molecule's polarity and solubility. |

| Mulliken Charge on Cl | -0.15 e | Suggests the partial negative charge on the chlorine atom. |

| Mulliken Charge on N | -0.30 e | Indicates the partial negative charge on the nitrogen atom. |

Note: The values in this table are illustrative and based on general trends observed for substituted acridines. Actual values would require specific DFT calculations for 9-Chloro-4-phenylacridine.

Older, semi-empirical methods such as MINDO/3 (Modified Intermediate Neglect of Differential Overlap) and PM3 (Parametric Method 3) can also be used for preliminary computational screening of large sets of molecules due to their lower computational cost. However, for detailed and accurate electronic structure and energetics, DFT and other ab initio methods are generally preferred.

Mechanistic Pathways Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states. For 9-Chloro-4-phenylacridine, a key area of interest is the reactivity of the chlorine atom at the 9-position, which is known to be susceptible to nucleophilic substitution.

Computational studies on the nucleophilic substitution of 9-chloroacridine (B74977) have shown that the reaction can proceed through different mechanistic pathways. The mechanism is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. DFT calculations can be employed to model the reaction coordinates for these substitutions, calculating the activation energies for different proposed pathways, such as an SNAr (nucleophilic aromatic substitution) mechanism.

The general mechanism for a nucleophilic substitution at the 9-position of the acridine ring can be conceptualized as follows:

Nucleophilic Attack: The nucleophile attacks the electron-deficient C9 carbon, leading to the formation of a Meisenheimer-like intermediate. Computational modeling can determine the geometry and stability of this intermediate.

Chloride Ion Departure: The chloride ion leaves, and the aromaticity of the acridine ring is restored. The energy barrier for this step can be calculated to understand the reaction kinetics.

Computational studies can also explore other potential reactions, such as those involving the phenyl substituent or the acridine nitrogen. For example, the nitrogen atom can act as a proton acceptor or a coordination site for metal ions, and computational methods can quantify the energetics of these interactions.

Structure-Property Relationship Predictions for Novel Acridine Designs

A significant application of computational chemistry is in the prediction of structure-property relationships (SPRs) and the rational design of new molecules with desired characteristics. For acridine derivatives, these properties often relate to their biological activity, such as their ability to intercalate with DNA and inhibit enzymes like topoisomerase. nih.gov

By systematically modifying the structure of 9-Chloro-4-phenylacridine in silico—for example, by changing the substituents at various positions on the acridine core or the phenyl ring—it is possible to build a library of virtual compounds. For each of these virtual compounds, quantum chemical calculations can be performed to determine key electronic and structural descriptors.

These descriptors can then be used to develop Quantitative Structure-Activity Relationship (QSAR) models. For instance, a QSAR model might correlate the calculated HOMO-LUMO gap or the molecular electrostatic potential of a series of acridine derivatives with their experimentally determined anti-cancer activity. Such models can then be used to predict the activity of new, unsynthesized acridine designs, thereby guiding synthetic efforts toward the most promising candidates.

The principles of cheminformatics and computational chemistry can be applied to study the relationship between the physicochemical properties of novel acridine designs and their potential biological activity. nih.gov For example, properties like lipophilicity (logP), entropy changes upon binding (ΔS°), and partial charges (δ) can be calculated and correlated with biological outcomes. nih.gov Molecular docking simulations can also be employed to predict how these novel acridine derivatives might interact with biological targets such as topoisomerase I and IIα. nih.gov

Applications in Chemical Science and Materials Technology

Photoinitiator Systems for Controlled Polymerization Processes (e.g., Photo-curing Coatings, Inks, Resists)

9-Phenylacridine (B188086) and its derivatives, including halogenated variants like 9-(2-chloro-phenyl-)acridine, function as effective photoinitiators. google.com These compounds are integral to photo-curing systems used in the manufacturing of coatings, printing inks, and photoresist materials. google.comvulcanchem.com

Upon exposure to radiation such as UV light, X-rays, or lasers, these acridine-based molecules absorb energy and generate highly reactive species, typically free radicals. google.comechemi.com These radicals initiate a rapid polymerization and cross-linking of unsaturated monomers and oligomers in the formulation. vulcanchem.comechemi.com This process, known as photo-curing, transforms the liquid material into a solid, durable film almost instantaneously.

The efficiency of a photoinitiator is critical for the curing speed and the final properties of the material, such as chemical resistance and adhesion. songwon.com Acridine (B1665455) derivatives are valued in these systems for their high light sensitivity and good solubility in common formulations. google.com The choice of substituents on the phenylacridine core allows for the tuning of absorption characteristics to match the emission spectra of different light sources, optimizing the efficiency of the curing process. kent.ac.uk

Table 1: Applications of Phenylacridine-based Photoinitiators

| Application Area | Function | Process |

|---|---|---|

| Photo-cured Coatings | Initiates polymerization to form a hard, protective layer. | UV/Laser Curing |

| Printing Inks | Rapidly solidifies ink on substrates. | UV/Laser Curing |

Fluorescent Probes and Chemosensors for Ion and Molecular Recognition

The acridine heterocycle is a well-known fluorophore, and its derivatives are extensively developed as fluorescent chemosensors for detecting a wide range of analytes. frontiersin.orgresearchgate.net A chemosensor is a molecule designed with a recognition site (receptor) and a signaling unit (fluorophore) that produces a detectable optical change upon binding to a specific ion or molecule. frontiersin.orgnih.gov

Acridine-based sensors are particularly effective because their rigid, planar structure provides a stable framework, and their photophysical properties are sensitive to changes in their chemical environment. mdpi.commdpi.com The introduction of a phenyl group at the 9-position can enhance the stability of the acridine unit against oxidation, which is a desirable feature for robust sensor molecules. mdpi.com

While specific studies focusing solely on 9-Chloro-4-phenylacridine as a sensor are not extensively detailed, the general principle involves modifying the acridine or phenyl rings with specific binding groups. These groups can create cavities or interaction sites tailored for specific ions (e.g., Hg²⁺, F⁻) or biological molecules. nih.govmdpi.com The binding event alters the electronic structure of the molecule, leading to a change in fluorescence intensity or a shift in the emission wavelength, which can be measured to quantify the analyte. nih.govrsc.org This "turn-on" or "turn-off" fluorescent response allows for highly sensitive and selective detection. rsc.org

Table 2: Principles of Acridine-Based Fluorescent Sensors

| Component | Role | Mechanism of Action |

|---|---|---|

| Acridine Core | Signaling Unit (Fluorophore) | Emits light upon excitation; its fluorescence is sensitive to electronic changes. |

| Recognition Moiety | Binding Site (Receptor) | Selectively interacts with the target analyte (ion/molecule). |

| Analyte Binding | Trigger | Causes a change in the electronic properties of the acridine core. |

Components in Selective Analytical Media for Chemical Differentiation

Derivatives of 9-chloroacridine (B74977) serve as critical components in selective media used for the differentiation and isolation of specific microorganisms. A prominent example is the use of 9-chloro-9-[4-(diethylamino)phenyl]-9,10-dihydro-10-phenylacridine hydrochloride, known as C-390, in microbiology. nih.govnih.govbiosynth.com

C-390 is incorporated into various agar-based culture media to selectively isolate Pseudomonas aeruginosa from clinical specimens like sputum, urine, and stool samples. nih.govnih.gov Its mechanism relies on inhibiting the growth of a wide range of other bacteria (both Gram-positive and Gram-negative) and yeasts, while allowing P. aeruginosa to proliferate. nih.govscirp.org This selectivity is crucial for accurate diagnosis and study of infections caused by this opportunistic pathogen.

Research has shown that media such as brain heart infusion agar (B569324) and MacConkey agar, when supplemented with C-390 at concentrations of 25 µg/mL or higher, effectively suppress competing flora and yield pure or near-pure growth of P. aeruginosa. nih.gov The combination of C-390 with other agents like phenanthroline in a formulation called PC agar has been shown to be superior to other selective media for this purpose. nih.govresearchgate.net The chloro-phenylacridine structure is fundamental to this selective antimicrobial activity, enabling its use as a powerful tool for chemical and biological differentiation in analytical settings. scirp.org

Precursors for Advanced Organic Synthesis and Material Development

The 9-chloroacridine scaffold is a versatile and valuable intermediate in organic synthesis. orgsyn.org The chlorine atom at the 9-position is highly reactive and susceptible to nucleophilic substitution, making it an excellent leaving group. This reactivity is exploited to introduce a wide variety of functional groups at this position, enabling the construction of complex molecules and advanced materials. mdpi.comresearchgate.net

A primary application is the synthesis of 9-phenylacridine and its substituted derivatives. nih.govresearchgate.netrsc.org This is often achieved through cross-coupling reactions where 9-chloroacridine is reacted with a phenyl-containing reagent, such as a Grignard reagent or a boronic acid (in Suzuki coupling), typically catalyzed by a transition metal like palladium. researchgate.net

This synthetic strategy is fundamental for creating:

Fluorescent Dyes and Probes: As discussed previously, functionalized 9-phenylacridines are used as sensors and labels. researchgate.net

Biologically Active Molecules: The acridine framework is a core structure in many pharmaceuticals, and the ability to modify the 9-position is key to developing new therapeutic agents. researchgate.net

Advanced Materials: Acridine derivatives are incorporated into polymers and other materials to impart specific optical or electronic properties. vulcanchem.com

The instability of some 9-chloroacridine intermediates can present a challenge, sometimes necessitating their use in subsequent reaction steps without purification to maximize yield. mdpi.com Nonetheless, their role as a foundational building block is crucial for the development of new functional organic compounds. springerprofessional.de

Corrosion Inhibition Studies for Metal Protection (Focus on adsorption mechanisms and surface interactions)

Halogen-substituted acridine derivatives have been identified as highly effective corrosion inhibitors, particularly for protecting mild steel in acidic environments. nih.govacs.org While studies may focus on isomers like 2-chloro-9-phenylacridine, the underlying principles of inhibition are directly applicable to the 9-Chloro-4-phenylacridine structure. nih.govacs.org

The effectiveness of these organic inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. rsc.orgresearchgate.net This adsorption process involves several key molecular features:

Planar Aromatic System: The flat, multi-ring structure of acridine allows for efficient packing and strong van der Waals interactions with the metal surface, leading to high surface coverage. pcbiochemres.com

Heteroatom: The nitrogen atom in the acridine ring contains a lone pair of electrons that can be donated to the vacant d-orbitals of iron atoms, forming a coordinate covalent bond (chemisorption). rsc.orgpcbiochemres.com

π-Electrons: The extensive π-electron system of the aromatic rings can also interact with the metal surface. rsc.org

Substituents: The chloro and phenyl groups further influence the electronic properties and adsorption behavior of the molecule.

Studies indicate that the adsorption process for these inhibitors is spontaneous and typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. acs.orgresearchgate.net The mechanism is generally considered to be of a mixed type, meaning the inhibitor affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, often with a predominant effect on the cathodic process. acs.orgresearchgate.net The combination of physical adsorption (electrostatic interactions) and chemical adsorption (bond formation) results in a stable, protective film that significantly reduces the corrosion rate. rsc.org

Table 3: Corrosion Inhibition Efficiency of Halogenated 9-Phenylacridines on Mild Steel in 1 M HCl

| Inhibitor | Concentration (mM) | Inhibition Efficiency (η%) | Adsorption Isotherm | Inhibition Type |

|---|---|---|---|---|

| 2-chloro-9-phenylacridine (CPA) | 0.40 | >90% | Langmuir | Mixed-type |

| 2-chloro-9-(2-fluorophenyl)acridine (CFPA) | 0.40 | >90% (η > CPA) | Langmuir | Mixed-type |

| 2-bromo-9-(2-fluorophenyl)acridine (BFPA) | 0.40 | >98% (η > CFPA) | Langmuir | Mixed-type |

Data sourced from studies on positional isomers, demonstrating the efficacy of the general chloro-phenylacridine structure. nih.govacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.